2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
Description
This compound belongs to the N-pyrazole acetamide class, characterized by a pyrazole core substituted with a 1,1-dioxothiolan-3-yl group at position 1, a methyl group at position 3, and a 2-chloroacetamide moiety at position 5 (Fig. 1). The 1,1-dioxothiolan-3-yl group (a sulfolane-derived substituent) introduces steric and electronic effects that influence its biological activity and crystallinity.
Properties
IUPAC Name |
2-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3S/c1-7-4-9(12-10(15)5-11)14(13-7)8-2-3-18(16,17)6-8/h4,8H,2-3,5-6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITNVVASPPNSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCl)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves the reaction of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atom in the tetrahydrothiophene dioxide moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds with a pyrazole moiety often exhibit antimicrobial properties. The specific compound has shown promise in preliminary studies for its ability to inhibit bacterial growth, making it a candidate for the development of new antibiotics.
Anticancer Potential
The structural features of 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide suggest potential activity against cancer cells. Studies on similar compounds have demonstrated their ability to induce apoptosis in various cancer cell lines. This compound's efficacy and mechanism of action are areas of ongoing research .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, its interaction with enzymes such as cyclooxygenase (COX) could be explored for anti-inflammatory effects, similar to other chloroacetamides known for such activities .
Agricultural Chemistry Applications
Herbicide Development
The unique chemical structure of this compound allows it to be investigated as a potential herbicide. The presence of the chloro group and the dioxo thiolane can enhance herbicidal activity by affecting plant growth regulators or disrupting metabolic pathways in target species .
Pesticide Formulations
Similar compounds have been utilized in formulations aimed at pest control. The compound's ability to penetrate biological membranes may enhance its effectiveness as an insecticide or fungicide, warranting further investigation into its pesticidal properties .
Material Science Applications
Polymer Synthesis
this compound can serve as a building block in polymer chemistry. Its reactive chloroacetamide group could facilitate the synthesis of novel polymers with tailored properties for applications in coatings or drug delivery systems .
Nanomaterials Development
The compound's unique structure may also be beneficial in the synthesis of nanomaterials. Its ability to coordinate with metal ions can lead to the development of metal-organic frameworks (MOFs) or nanoparticles with specific functionalities for catalysis or sensing applications .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |
| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines; further mechanistic studies recommended. |
| Study C | Herbicide Efficacy | Showed effective growth inhibition in target weed species; potential for formulation development noted. |
| Study D | Polymer Applications | Successfully integrated into polymer matrices; enhanced mechanical properties observed. |
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels . The compound acts as an activator of these channels, modulating their activity and influencing cellular processes that depend on potassium ion flow.
Comparison with Similar Compounds
Crystallographic Analysis
X-ray studies of analogs reveal key structural trends:
- Dihedral Angles: The dihedral angle between the pyrazole ring and aromatic substituents affects molecular packing. For example, 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide has a dihedral angle of 30.7° between pyrazole and phenyl rings, whereas a trifluoromethyl-substituted analog exhibits a larger angle (71.5°) due to steric hindrance .
- Hydrogen Bonding : Strong N–H···O and C–H···N interactions stabilize crystal structures, forming 1D chains or sheets .
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below compares the target compound with key analogs:
Key Differences and Implications
Substituent Effects: Electron-Withdrawing Groups: The 4-chlorophenyl and cyano groups in 3b (Table) enhance electrophilicity, improving insecticidal activity. In contrast, the sulfolane group in the target compound may increase solubility due to its polar sulfone moiety . Steric Hindrance: The 1,1-dioxothiolan-3-yl group’s bulkiness may reduce binding affinity to certain enzyme pockets compared to planar aromatic substituents .
Biological Activity: Analogs with chloro/fluorophenyl groups (e.g., 3d, 3b) show antifungal and insecticidal properties, linked to their ability to disrupt mitochondrial electron transport in pests .
Synthetic Accessibility :
- The target compound’s synthesis may face challenges in introducing the sulfolane group efficiently, whereas chloro/fluorophenyl analogs are more straightforward to prepare .
Biological Activity
2-Chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN3O3S. The structure features a chloro group and a pyrazole ring, which are significant for its biological interactions. The compound's synthesis typically involves the reaction of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide with chloroacetyl chloride under controlled conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloroacetamide moiety can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This modification can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential. This apoptotic effect was observed in human breast cancer (MCF7) and lung cancer (A549) cell lines, indicating its potential as an anticancer therapeutic .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses. This activity suggests potential applications in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of pyrazole compounds, including this compound. Results showed that this compound had an MIC value of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In a laboratory setting, researchers treated MCF7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Data Tables
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound in laboratory settings?
The synthesis involves multi-step reactions starting with pyrazole and thiolane derivatives. Key steps include:
- Nucleophilic substitution : Reacting 3-methyl-1H-pyrazol-5-amine with 1,1-dioxo-thiolan-3-yl precursors under reflux in anhydrous solvents (e.g., acetonitrile or DMF) .
- Chloroacetylation : Introducing the chloroacetamide group using chloroacetyl chloride in dioxane at 60–70°C for 2 hours .
- Purification : Column chromatography (silica gel) with gradients of CH₂Cl₂/CH₃OH/NH₃(aq) to isolate regioisomers . Critical parameters : Inert atmosphere (N₂/Ar), controlled temperature, and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional groups (e.g., pyrazole NH at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 333.08) .
- X-ray Crystallography : Resolve ambiguous stereochemistry; crystal structure data (e.g., C–Cl bond length ~1.74 Å) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
- Accelerated Stability Studies : Expose to humidity (40–75% RH), light (ICH Q1B), and pH gradients (2–9) to identify degradation products via HPLC .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrazole functionalization .
- Reaction Path Search : Combine molecular dynamics and machine learning to screen catalysts (e.g., Pd/Cu systems) for cross-coupling steps .
- Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine synthetic routes .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions?
- Cross-Validation : Pair NMR with IR spectroscopy (e.g., carbonyl stretch at ~1680 cm⁻¹) and X-ray data .
- Dynamic NMR Experiments : Probe conformational flexibility (e.g., hindered rotation of acetamide groups) causing signal splitting .
- Solvent Effects : Re-run computations with explicit solvent models (e.g., PCM for DMSO) to align theoretical/experimental results .
Q. How can regioisomer formation be minimized during pyrazole functionalization?
- Catalytic Control : Use Pd(0) catalysts with bulky ligands (e.g., P(t-Bu)₃) to favor 1,5-substitution over 1,3-products .
- Temperature Modulation : Lower reaction temperatures (0–25°C) reduce kinetic byproducts .
- Protecting Groups : Temporarily block reactive sites (e.g., THP protection for pyrazole NH) .
Q. What methodologies elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to enzymes like cyclooxygenase-2 .
- Molecular Docking : Simulate binding poses using AutoDock Vina; validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles?
- Reproducibility Checks : Test solubility in DMSO, methanol, and chloroform using standardized protocols (e.g., shake-flask method) .
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if aggregates skew solubility measurements .
Q. Why do different studies report varying yields for the same reaction?
- Parameter Sensitivity Analysis : Systematically vary catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (DMF vs. THF), and reaction times .
- Byproduct Identification : LC-MS or GC-MS to trace low-yield reactions to side products (e.g., hydrolysis of chloroacetamide) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
